molecular formula C12H12O3 B1335504 (5-Ethyl-1-benzofuran-3-yl)acetic acid CAS No. 882248-24-0

(5-Ethyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B1335504
CAS No.: 882248-24-0
M. Wt: 204.22 g/mol
InChI Key: XIELPSZKUUDDMN-UHFFFAOYSA-N
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Description

(5-Ethyl-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C12H12O3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by a benzofuran ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1-benzofuran-3-yl)acetic acid typically involves the construction of the benzofuran ring followed by the introduction of the ethyl and acetic acid groups. One common method is the cyclization of a suitable precursor, such as a phenol derivative, with ethyl 4-chloroacetate in the presence of sulfuric acid to form 4-chloromethylcoumarin. This intermediate is then refluxed with sodium hydroxide to yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce (5-Ethyl-1-benzofuran-3-yl)ethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-1-benzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the acetic acid moiety at the 3-position allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIELPSZKUUDDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406115
Record name (5-ethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882248-24-0
Record name (5-ethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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